molecular formula C20H22N2O B11101938 2-phenyl-N'-[(1E)-1-phenylbutylidene]cyclopropanecarbohydrazide

2-phenyl-N'-[(1E)-1-phenylbutylidene]cyclopropanecarbohydrazide

Cat. No.: B11101938
M. Wt: 306.4 g/mol
InChI Key: KFKMLSMRHRNXER-XUTLUUPISA-N
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Description

2-PHENYL-N’-[(1E)-1-PHENYLBUTYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound with a molecular structure that includes a cyclopropane ring, phenyl groups, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N’-[(1E)-1-PHENYLBUTYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of cyclopropane-1-carbohydrazide with an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Cyclopropane-1-carbohydrazide and an aldehyde or ketone.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating the mixture to reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-N’-[(1E)-1-PHENYLBUTYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-PHENYL-N’-[(1E)-1-PHENYLBUTYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-PHENYL-N’-[(1E)-1-PHENYLBUTYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-PHENYL-N’-[(1E)-1-PHENYLBUTYLIDENE]HYDRAZONE
  • 2-PHENYL-N’-[(1E)-1-PHENYLBUTYLIDENE]CARBOHYDRAZIDE
  • 2-PHENYL-N’-[(1E)-1-PHENYLBUTYLIDENE]CYCLOPROPANE-1-CARBOXYLIC ACID

Uniqueness

2-PHENYL-N’-[(1E)-1-PHENYLBUTYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

2-phenyl-N-[(E)-1-phenylbutylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C20H22N2O/c1-2-9-19(16-12-7-4-8-13-16)21-22-20(23)18-14-17(18)15-10-5-3-6-11-15/h3-8,10-13,17-18H,2,9,14H2,1H3,(H,22,23)/b21-19+

InChI Key

KFKMLSMRHRNXER-XUTLUUPISA-N

Isomeric SMILES

CCC/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CCCC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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